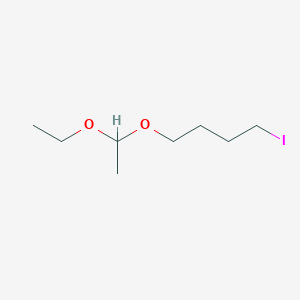
1-(1-Ethoxyethoxy)-4-iodobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Ethoxyethoxy)-4-iodobutane is an organic compound with the molecular formula C8H17IO2 It is a derivative of butane, where an iodine atom is attached to the fourth carbon and an ethoxyethoxy group is attached to the first carbon
Métodos De Preparación
The synthesis of 1-(1-Ethoxyethoxy)-4-iodobutane typically involves the reaction of 4-iodobutanol with ethyl vinyl ether in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate acetal, which is then hydrolyzed to yield the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(1-Ethoxyethoxy)-4-iodobutane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 1-(1-Ethoxyethoxy)-4-butanol.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds, such as aldehydes or ketones.
Reduction Reactions: The ethoxyethoxy group can be reduced to yield simpler alcohol derivatives.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(1-Ethoxyethoxy)-4-iodobutane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(1-Ethoxyethoxy)-4-iodobutane involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to specific biochemical effects.
Comparación Con Compuestos Similares
1-(1-Ethoxyethoxy)-4-iodobutane can be compared with other similar compounds, such as:
1-(1-Ethoxyethoxy)-4-bromobutane: Similar structure but with a bromine atom instead of iodine. It has different reactivity and applications.
1-(1-Ethoxyethoxy)-4-chlorobutane: Contains a chlorine atom, leading to different chemical properties and uses.
1-(1-Ethoxyethoxy)-4-fluorobutane: The presence of a fluorine atom imparts unique characteristics, such as increased stability and different reactivity.
The uniqueness of this compound lies in its specific reactivity due to the presence of the iodine atom, which makes it a valuable compound in various chemical and biological applications.
Propiedades
Número CAS |
78647-37-7 |
|---|---|
Fórmula molecular |
C8H17IO2 |
Peso molecular |
272.12 g/mol |
Nombre IUPAC |
1-(1-ethoxyethoxy)-4-iodobutane |
InChI |
InChI=1S/C8H17IO2/c1-3-10-8(2)11-7-5-4-6-9/h8H,3-7H2,1-2H3 |
Clave InChI |
QPOZKZZFXOJASC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C)OCCCCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


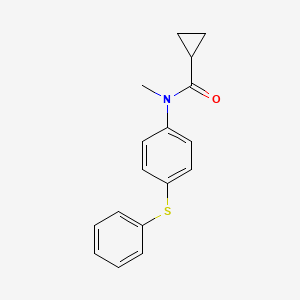

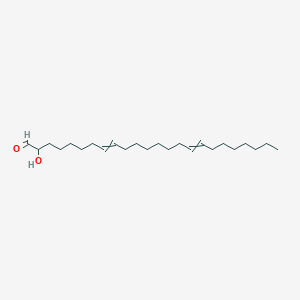
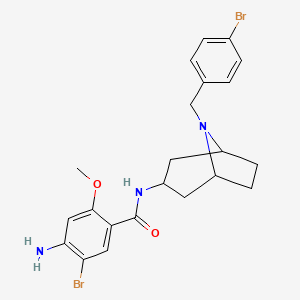


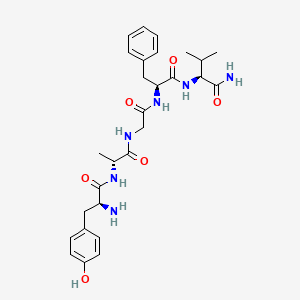
![4-{[(3,4,5-Trimethylhexyl)oxy]methylidene}cyclohex-1-ene](/img/structure/B14433657.png)
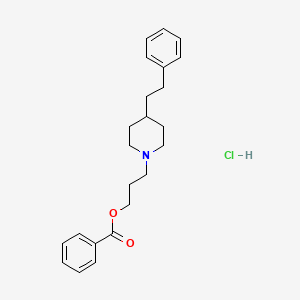

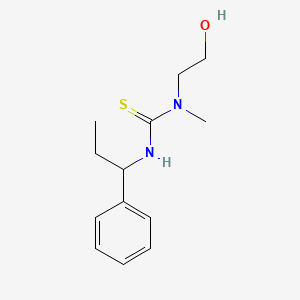
![5-Ethenyl-2-methylbicyclo[2.2.1]hept-2-ene](/img/structure/B14433682.png)
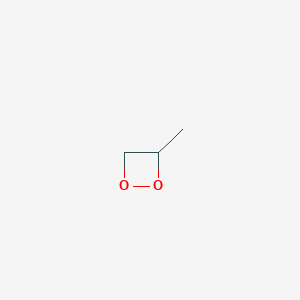
![2-Hydroxy-4-methoxy-7-oxabicyclo[4.1.0]hept-3-en-5-one](/img/structure/B14433690.png)
